molecular formula C19H23N3O6S2 B11232275 6-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11232275
M. Wt: 453.5 g/mol
InChI Key: CNIVCFWUVWBQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHANESULFONYL-6-METHYL-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazine core, which is a heterocyclic structure containing both oxygen and nitrogen atoms. The presence of methanesulfonyl and methyl groups further enhances its chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 4-METHANESULFONYL-6-METHYL-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of methanesulfonyl and methyl groups. One common synthetic route involves the reaction of appropriate starting materials under controlled conditions, such as the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, often utilizing advanced techniques like continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the benzoxazine ring or the methanesulfonyl group, leading to different reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-METHANESULFONYL-6-METHYL-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-METHANESULFONYL-6-METHYL-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms, depending on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 4-METHANESULFONYL-6-METHYL-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Sulfonamides: Known for their antibacterial properties and use in drug development.

    Benzoxazines: Used in the synthesis of polymers and advanced materials.

    Methanesulfonyl derivatives: Utilized in various organic reactions and as intermediates in chemical synthesis. The uniqueness of this compound lies in its ability to combine these features, offering a versatile platform for research and development in multiple scientific fields.

Properties

Molecular Formula

C19H23N3O6S2

Molecular Weight

453.5 g/mol

IUPAC Name

6-methyl-N-[3-[methyl(methylsulfonyl)amino]phenyl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C19H23N3O6S2/c1-13-8-9-17-16(10-13)22(30(4,26)27)12-18(28-17)19(23)20-14-6-5-7-15(11-14)21(2)29(3,24)25/h5-11,18H,12H2,1-4H3,(H,20,23)

InChI Key

CNIVCFWUVWBQDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC(=CC=C3)N(C)S(=O)(=O)C

Origin of Product

United States

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